molecular formula C16H16ClN5O2 B2648861 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol CAS No. 1986486-67-2

1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol

Cat. No.: B2648861
CAS No.: 1986486-67-2
M. Wt: 345.79
InChI Key: DUCIXBVTONEGCD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.79. The purity is usually 95%.
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Biological Activity

The compound 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN7C_{17}H_{16}ClN_7, with a molecular weight of 353.81 g/mol. The structural features include a chlorophenyl group and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism of Action
Wei et al. (2022)A549 (lung cancer)26Induction of apoptosis
Li et al. (2022)HCT116 (colon cancer)0.39 ± 0.06Inhibition of Aurora-A kinase
Bouabdallah et al. (2022)Hep-2 (laryngeal cancer)3.25Cytotoxicity through cell cycle arrest

These studies suggest that the compound exhibits significant cytotoxic effects across various cancer cell lines, with mechanisms involving apoptosis and kinase inhibition.

Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory properties. For instance, compounds similar to the one discussed have shown promise in reducing inflammation markers in vitro and in vivo. The exact mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Case Study 1: Antitumor Efficacy
In a study conducted by Kumar et al., several derivatives of pyrazole were synthesized and tested against multiple cancer cell lines. The compound demonstrated potent antitumor activity with an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead candidate for further development in cancer therapy.

Case Study 2: Mechanistic Insights
Research by Sun et al. provided insights into the mechanism of action of similar pyrazole compounds. The study indicated that these compounds could disrupt cell cycle progression at specific phases, leading to increased apoptosis in cancer cells.

Properties

IUPAC Name

[1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazol-3-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2/c1-10-7-11(2)22(19-10)16(24)15-18-9-21(20-15)8-14(23)12-3-5-13(17)6-4-12/h3-7,9,14,23H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCIXBVTONEGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.